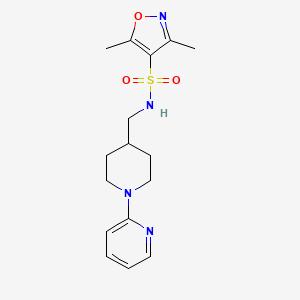
N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide” is a chemical compound with the molecular formula C15H12ClNO3 . It has a molecular weight of 289.71 .
Synthesis Analysis
The synthesis of this compound can be achieved through a reflux process using pyrrolidine or piperidine in ethanol . The reaction conditions include heating to reflux for 5-6 hours, followed by filtration, washing with ethanol and water, and drying in vacuum at 40°C .Molecular Structure Analysis
The molecular structure of this compound consists of a chlorophenyl group (3-chlorophenyl), an acetamide group, and a formylphenoxy group (4-formylphenoxy) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.71 . Other physical and chemical properties such as boiling point, density, etc., are not available in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Insecticidal Agents
N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide has been studied for its potential as an insecticidal agent. Research has shown that its derivatives can exhibit significant insecticidal efficacy. For instance, certain derivatives demonstrated excellent results against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).
Anticancer, Anti-Inflammatory, and Analgesic Activities
This compound has also been explored for its potential in cancer treatment, as well as for anti-inflammatory and analgesic properties. A study highlighted the synthesis of certain derivatives that showed promising anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).
Synthesis of Novel Derivatives
Several studies have focused on synthesizing new derivatives of N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide, exploring their structure and potential applications. These derivatives include bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives, potentially useful in various chemical and pharmacological applications (Arafat et al., 2022).
Spectroscopic and Quantum Mechanical Studies
The compound and its derivatives have been subjected to spectroscopic and quantum mechanical studies to understand their electronic properties and potential applications. For example, investigations into the photovoltaic efficiency and ligand-protein interactions of certain benzothiazolinone acetamide analogs were conducted (Mary et al., 2020).
Dielectric Studies
Dielectric studies have been conducted on hydrogen-bonded complexes formed by derivatives of N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide with various phenols, providing insights into their molecular interactions and properties (Malathi et al., 2004).
Crystallographic Analysis
Crystal structures of certain C, N-disubstituted acetamides including derivatives of N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide have been analyzed to understand their molecular conformations and interactions (Narayana et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-12-2-1-3-13(8-12)17-15(19)10-20-14-6-4-11(9-18)5-7-14/h1-9H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXQMLMRGLEDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2656502.png)
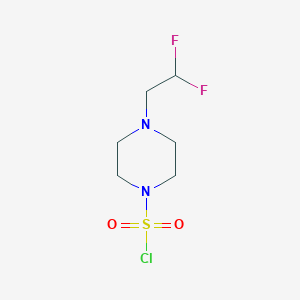

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)
![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)
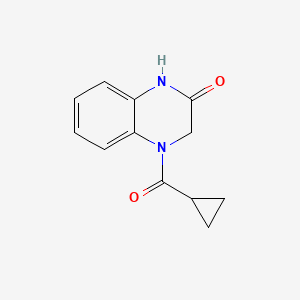
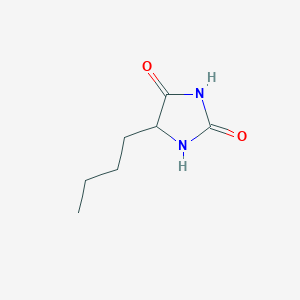
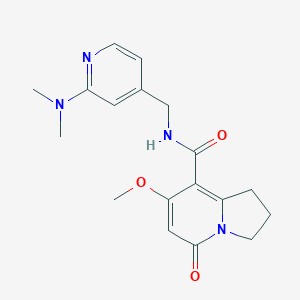
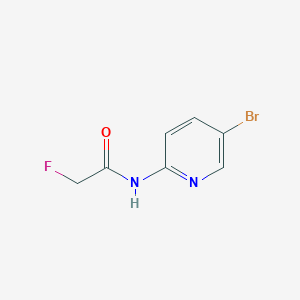
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2656515.png)
